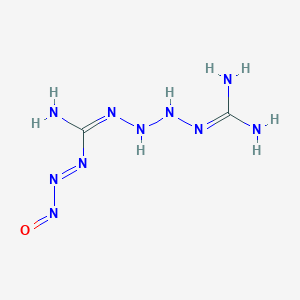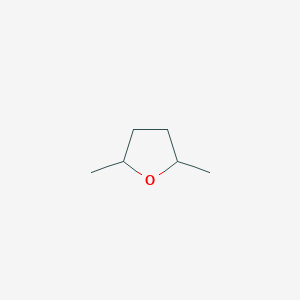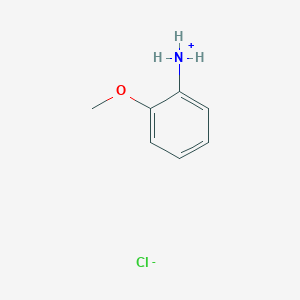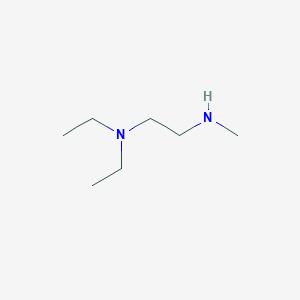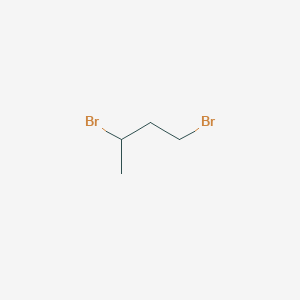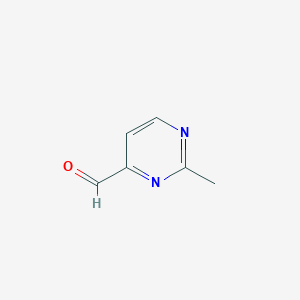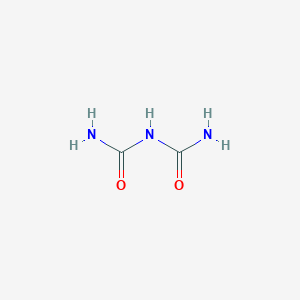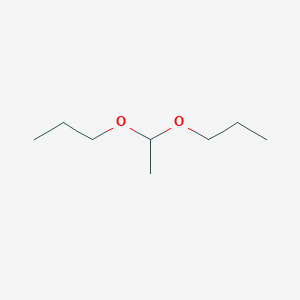
1,1-Dipropoxyethane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,1-Dipropoxyethane often involves reactions that can be applied to its synthesis. For instance, the living cyclopolymerization of diethyl dipropargylmalonate by specific catalysts in dimethoxyethane suggests a methodology for synthesizing complex ethers and related compounds, potentially applicable to 1,1-Dipropoxyethane (Fox & Schrock, 1992).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1-Dipropoxyethane, such as 1,2-diphenoxyethane, reveals insights into their conformational preferences. For example, the crystal structure analysis of 1,2-[4-butoxybenzoyloxy-4′-pentyl]diphenylethane has shown typical molecular arrangements due to strong dipole-dipole interactions, which could be relevant to understanding the structural behavior of 1,1-Dipropoxyethane (Allouchi & Courseille, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of 1,1-Dipropoxyethane can be inferred from studies on similar compounds. For instance, the electrochemical study of calix[4]arenes derivatives highlights the importance of the phenolic group's oxidation, which could be analogous to reactions involving the ethereal groups in 1,1-Dipropoxyethane (Louati et al., 2006).
Physical Properties Analysis
The physical properties of similar compounds, such as 1,2-dimethoxyethane and 1,2-dimethoxypropane, provide a basis for understanding the behavior of 1,1-Dipropoxyethane in various environments. These studies reveal how molecular structure affects solubility, density, and thermodynamic properties, which are critical for practical applications (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,1-Dipropoxyethane can be analyzed through its reactivity patterns. For example, the synthesis and properties of polymethylenebis(diphenylcyclopropenium) dications provide insights into the reactivity of ether-containing compounds under various conditions, which could relate to the chemical behavior of 1,1-Dipropoxyethane in synthetic applications (Komatsu et al., 1982).
Scientific Research Applications
1. Oxidative Rearrangement of 1,1-Disubstituted Alkenes to Ketones
- Summary of the Application: This process, known as the Wacker process, is widely used to convert monosubstituted alkenes into the corresponding methyl ketones. It involves a PdII/Pd0 catalytic cycle with a b-hydride elimination step .
- Methods of Application: The reaction is compatible with a broad range of functional groups and is applicable to both linear olefins and methylene cycloalkanes, including macrocycles .
- Results or Outcomes: The regioselectivity favors the migration of the more substituted carbon, and a strong directing effect of the -carboxyl group was also observed .
2. One-Pot 1,1-Dimethoxymethane Synthesis from Methanol
- Summary of the Application: Dimethoxymethane (DMM) is a versatile chemical with applications in many industries such as paints, perfume, pharmacy, and fuel additives. DMM can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts .
- Methods of Application: The reaction of methanol to DMM is carried out using heterogeneous catalysts in the gas phase for the ease of product and catalyst recovery as well as suitability for continuous processing .
- Results or Outcomes: The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .
3. Low Temperature One-Pot Synthesis of 1,1-Diethoxyethane from Ethanol
- Summary of the Application: The direct conversion of ethanol to 1,1-diethoxyethane (DEE) through one-pot dehydrogenation-acetalization has attracted broad interest from both academia and industry .
- Methods of Application: Based on thermodynamics, the oxidative dehydrogenation of alcohol to acetaldehyde requires high temperature to activate oxygen to realize the C−H cleavage .
- Results or Outcomes: The study provides insights into the influence of temperature and other parameters on the conversion of ethanol to DEE .
4. Reactivity of [1.1.1]propellane
- Summary of the Application: [1.1.1]Propellane is a precursor to bicyclo [1.1.1]pentanes (BCPs), which are valuable in pharmaceutical and materials research. The classical Lewis representation of this molecule places an inter-bridgehead C–C bond along its central axis .
- Methods of Application: The ‘strain relief’-driven cleavage of this bond is commonly thought to enable reactions with nucleophiles, radicals, and electrophiles .
- Results or Outcomes: The study proposes that the broad reactivity profile of [1.1.1]propellane derives from σ–π-delocalization of electron density .
5. Thermophysical Property Data of 1,2-dipropoxyethane
- Summary of the Application: The NIST/TRC Web Thermo Tables provide access to a collection of critically evaluated thermodynamic property data for pure compounds, including 1,2-dipropoxyethane .
- Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The data includes properties such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
6. One-pot 1,1-dimethoxymethane synthesis from methanol
- Summary of the Application: Dimethoxymethane (DMM) is a versatile chemical with applications in many industries such as paints, perfume, pharmacy, and fuel additives. DMM can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts .
- Methods of Application: The reaction of methanol to DMM is carried out using heterogeneous catalysts in the gas phase for the ease of product and catalyst recovery as well as suitability for continuous processing .
- Results or Outcomes: The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .
Safety And Hazards
1,1-Dipropoxyethane is harmful if swallowed, in contact with skin, or if inhaled . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity .
properties
IUPAC Name |
1-(1-propoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISTZQJSHHTDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059325 | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dipropoxyethane | |
CAS RN |
105-82-8 | |
| Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dipropoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dipropoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPROPOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



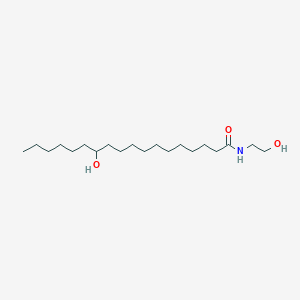
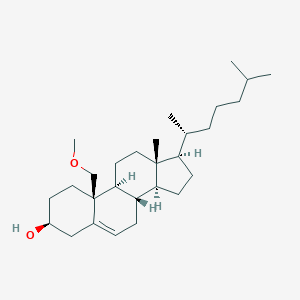
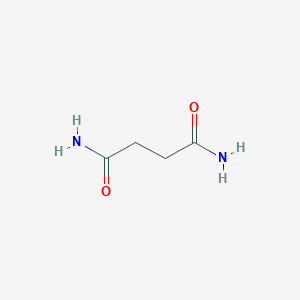
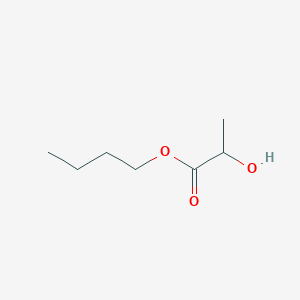
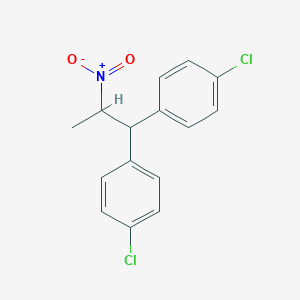
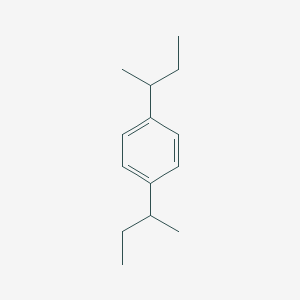
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
